2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
説明
This compound features a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a piperidin-1-yl group at position 2, and an N-propylacetamide side chain. The furan ring may enhance π-π stacking interactions, while the piperidine and acetamide groups improve solubility and bioavailability.
特性
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-2-8-20-14(25)12-24-18(26)16-17(15(22-24)13-7-6-11-27-13)28-19(21-16)23-9-4-3-5-10-23/h6-7,11H,2-5,8-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKWZNHGPGQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key structural analogs:
Note: Molecular weights marked with * are estimated based on structural formulas due to incomplete data in evidence.
Key Findings from Comparative Analysis
Core Heterocycle Differences: The target compound’s thiazolo[4,5-d]pyridazin core differs from vipadenant’s triazolo[4,5-d]pyrimidin and ruzotolimodum’s thiazolo[4,5-d]pyrimidin. These variations influence electronic properties and binding pocket compatibility. For instance, the pyridazin ring in the target may reduce steric hindrance compared to pyrimidin-based cores .
Substituent Effects: The furan-2-yl group in the target compound and vipadenant is critical for adenosine receptor binding. However, vipadenant’s 4-amino-3-methylbenzyl side chain enhances selectivity for A2A receptors, whereas the target’s N-propylacetamide may improve metabolic stability . The piperidin-1-yl group in the target compound contrasts with the methyl group in ’s analog. Piperidine’s basic nitrogen could enhance CNS penetration compared to non-polar methyl substituents .
Synthetic and Pharmacokinetic Insights :
- Compounds like 16c and 16d () achieved >95% HPLC purity, suggesting robust synthetic routes for fused heterocycles. The target compound’s piperidine and furan groups may require optimized coupling conditions to avoid byproducts .
- Ruzotolimodum’s glycosylated side chain highlights the role of polar moieties in TLR activation, a feature absent in the target compound, which instead prioritizes lipophilicity for CNS uptake .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Optimize reaction parameters such as temperature (60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (monitored via TLC/HPLC).
- Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
- Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Use 1H/13C NMR to verify substituent positions (e.g., furan proton signals at δ 6.3–7.2 ppm, piperidine methylene groups at δ 1.5–2.5 ppm) .
- Perform X-ray crystallography to resolve ambiguities in fused-ring conformations (e.g., thiazolo-pyridazin core dihedral angles) .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .
Q. What are the critical solubility parameters for in vitro biological testing?
Methodological Answer:
- Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4) or cell culture media.
- Assess solubility via shake-flask method: Measure equilibrium solubility in aqueous buffers (e.g., logP ~2.5–3.0 predicts moderate lipophilicity) .
- Use surfactants (e.g., Tween-80) for hydrophobic derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles of thiazolo-pyridazine derivatives be resolved?
Methodological Answer:
- Cross-validate assays: Compare enzyme inhibition (e.g., kinase IC50) across multiple platforms (fluorescence vs. radiometric assays) .
- Perform metabolic stability studies (e.g., liver microsome assays) to rule out false positives from compound degradation .
- Use orthogonal structural probes (e.g., hydrogen-deuterium exchange mass spectrometry) to confirm target engagement .
Q. What strategies can elucidate the structure-activity relationship (SAR) of substituents like the furan-2-yl group?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replace furan with thiophene or phenyl rings) and test against target enzymes (e.g., COX-2 or EGFR kinases) .
- Apply computational docking (AutoDock Vina) to model interactions between the furan oxygen and hydrophobic enzyme pockets .
- Correlate electronic effects (Hammett σ values) of substituents with activity trends .
Q. How can researchers determine the binding affinity of this compound to target enzymes?
Methodological Answer:
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) with immobilized enzyme targets .
- Perform isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding (e.g., furan-pi stacking vs. hydrogen bonding) .
- Validate with competitive inhibition assays (e.g., ATP-site displacement in kinase targets) using fluorescent probes .
Data Contradiction Analysis
Q. How to address discrepancies in reported anti-inflammatory vs. cytotoxic effects?
Methodological Answer:
- Conduct dose-response studies across cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify therapeutic windows .
- Profile cytokine release (IL-6, TNF-α) to distinguish anti-inflammatory activity from apoptosis-mediated cytotoxicity .
- Evaluate mitochondrial membrane potential (JC-1 staining) to confirm mechanism specificity .
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